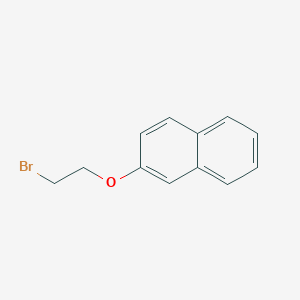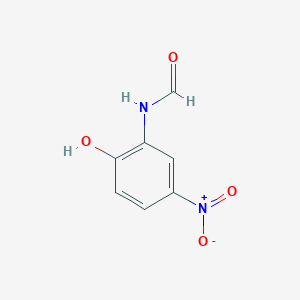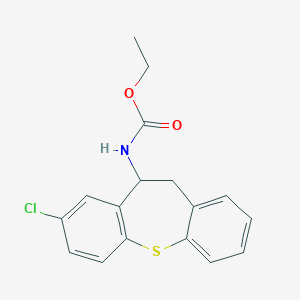
8-Chloro-10-(ethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-10-(ethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin, also known as clozapine, is a tricyclic dibenzodiazepine derivative. It is an atypical antipsychotic drug that is used to treat schizophrenia and other psychotic disorders. Clozapine was first synthesized in 1958 and was approved by the FDA in 1989. It is considered to be a second-generation antipsychotic drug due to its unique mechanism of action.
Mechanism Of Action
Clozapine works by blocking dopamine receptors in the brain. It also blocks serotonin receptors, which may contribute to its therapeutic effects. Unlike other antipsychotic drugs, 8-Chloro-10-(ethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin does not cause extrapyramidal symptoms such as tremors and muscle stiffness. This is due to its unique mechanism of action, which involves the modulation of multiple neurotransmitter systems in the brain.
Biochemical And Physiological Effects
Clozapine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain. It also has anti-inflammatory effects and has been shown to reduce the levels of pro-inflammatory cytokines in the brain. Clozapine has also been shown to have antioxidant effects, which may contribute to its neuroprotective properties.
Advantages And Limitations For Lab Experiments
Clozapine has several advantages and limitations for lab experiments. One advantage is its well-established synthesis method, which allows for the production of large quantities of the drug for research purposes. Another advantage is its unique mechanism of action, which makes it a valuable tool for studying the neurobiology of schizophrenia and other psychotic disorders. However, one limitation is that 8-Chloro-10-(ethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin has a narrow therapeutic window and can cause serious side effects if not used properly. This makes it difficult to use in certain types of experiments.
Future Directions
There are several future directions for research on 8-Chloro-10-(ethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin. One direction is the development of new antipsychotic drugs that target the same neurotransmitter systems as 8-Chloro-10-(ethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin but with fewer side effects. Another direction is the investigation of the neuroprotective properties of 8-Chloro-10-(ethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin and its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Finally, the development of new animal models of schizophrenia and other psychotic disorders that can be used to study the effects of 8-Chloro-10-(ethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin and other antipsychotic drugs is also an important future direction.
Synthesis Methods
The synthesis method of 8-Chloro-10-(ethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin involves the reaction of 8-chloro-10,11-dihydrodibenzo(b,f)thiepin with ethyl chloroformate in the presence of a base such as triethylamine. This results in the formation of 8-chloro-10-(ethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin. The synthesis method of 8-Chloro-10-(ethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin is well-established and has been extensively studied in the literature.
Scientific Research Applications
Clozapine has been extensively studied in the scientific literature due to its unique mechanism of action and therapeutic potential. It has been shown to be effective in the treatment of schizophrenia and other psychotic disorders. Clozapine has also been studied for its potential use in the treatment of other neurological and psychiatric disorders such as bipolar disorder, depression, and anxiety disorders.
properties
CAS RN |
69195-61-5 |
|---|---|
Product Name |
8-Chloro-10-(ethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin |
Molecular Formula |
C17H16ClNO2S |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
ethyl N-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)carbamate |
InChI |
InChI=1S/C17H16ClNO2S/c1-2-21-17(20)19-14-9-11-5-3-4-6-15(11)22-16-8-7-12(18)10-13(14)16/h3-8,10,14H,2,9H2,1H3,(H,19,20) |
InChI Key |
HPDNNBBTSMILMR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Canonical SMILES |
CCOC(=O)NC1CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



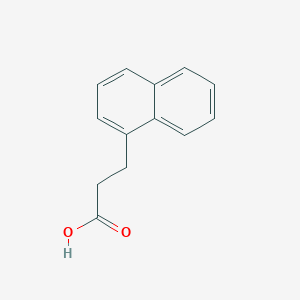
![N-[(4-Ethylphenyl)sulfonyl]glycine](/img/structure/B188578.png)
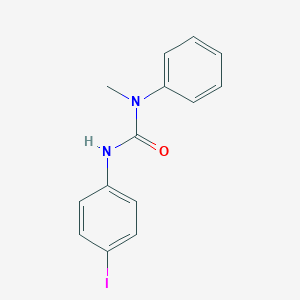
![1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B188580.png)
![2-[(4-Chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B188581.png)

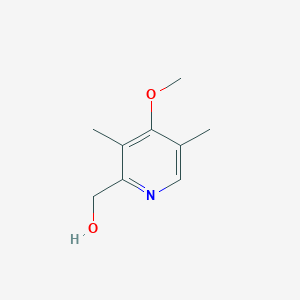
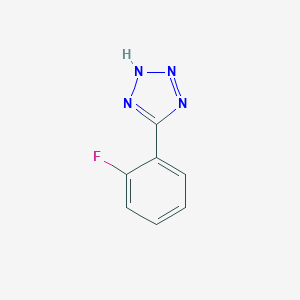
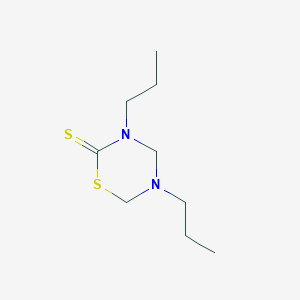
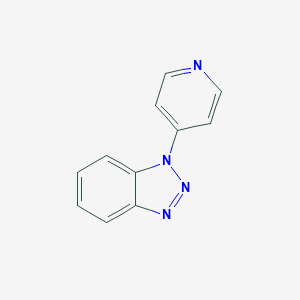
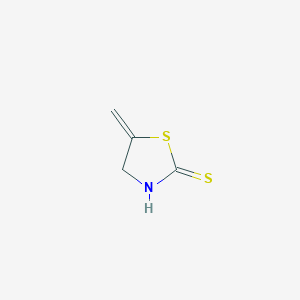
![2-[(3-Carboxypropanoyl)amino]benzoic acid](/img/structure/B188593.png)
